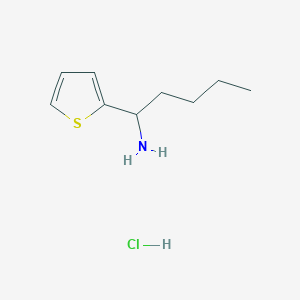

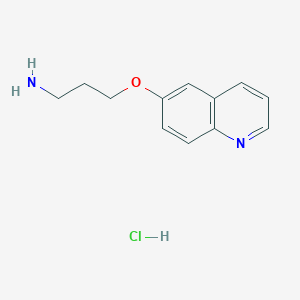

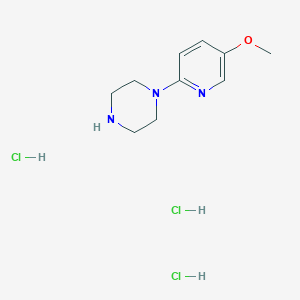

![molecular formula C11H11F3O3 B1405345 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid CAS No. 1373921-10-8](/img/structure/B1405345.png)

3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid

説明

“3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid” is a chemical compound with the CAS Number: 1373921-10-8 . It has a molecular weight of 248.2 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI Code: 1S/C11H11F3O3/c1-7-2-4-9 (17-11 (12,13)14)6-8 (7)3-5-10 (15)16/h2,4,6H,3,5H2,1H3, (H,15,16) . This indicates that the compound contains 11 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

This compound has a molecular weight of 248.2 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .科学的研究の応用

Synthesis and Structural Analysis

A study detailed the synthesis of methyl esters of various propionic acids, including 3-(4-hydroxyphenyl)propionic and others, using them to create three libraries of 3-phenylpropyl dendrons. These dendrons self-assembled into supramolecular dendrimers, forming various periodic and quasi-periodic assemblies, highlighting the versatility and potential of 3-phenylpropyl ether-based supramolecular dendrimers in various applications (Percec et al., 2006).

Modification and Functionalization

Research explored modifying biologically active amides and amines with fluorine-containing heterocycles, focusing on methyl 3,3,3-trifluoro-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)propionate. The reaction with 1,3-binucleophiles led to fluorine-containing heterocyclic 3-methyl-1-phenylpyrazol-5-one derivatives, showcasing the chemical versatility and reactivity of such structures (Sokolov & Aksinenko, 2012).

Polymer Chemistry

The study synthesized methyl esters of ω-(para styryl)alkanoic acids, including 3-p-styryl propionic, and converted them into copolymers. These polymers were further functionalized with tri-n-butyltin carboxylates, offering a novel approach to polystyrenes functionalized by tri-n-butyltin carboxylates and expanding the functional and structural diversity of polymeric materials (Dalil et al., 2000).

Catalysis and Reaction Studies

In the field of catalysis, research involved tetraarylstibonium cations as catalysts for the cycloaddition of oxiranes and isocyanates, demonstrating the selective reactivity and potential utility of such catalyst systems in organic synthesis (Yang et al., 2018). Another study highlighted the direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, catalyzed by a pyrrolidine/trifluoroacetic acid combination, emphasizing the roles of silyl groups in substrate reactivity and selectivity (Chowdhury & Ghosh, 2009).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

将来の方向性

While specific future directions for this compound are not provided, it’s worth noting that similar compounds are being studied for their potential applications in various fields, including medicine and materials science . For instance, some trifluoromethoxy phenylboronic acids have been studied for their antibacterial activity .

特性

IUPAC Name |

3-[2-methyl-5-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-7-2-4-9(17-11(12,13)14)6-8(7)3-5-10(15)16/h2,4,6H,3,5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXITAZJWHWLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101213853 | |

| Record name | Benzenepropanoic acid, 2-methyl-5-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101213853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1373921-10-8 | |

| Record name | Benzenepropanoic acid, 2-methyl-5-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373921-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 2-methyl-5-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101213853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

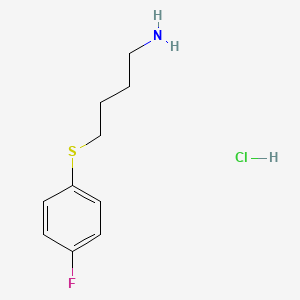

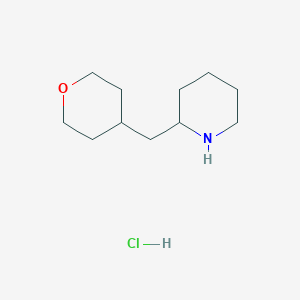

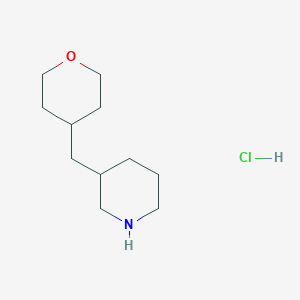

![4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405267.png)

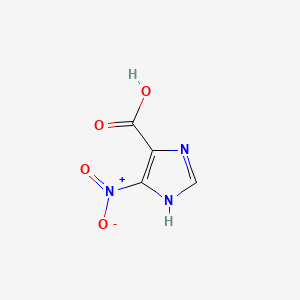

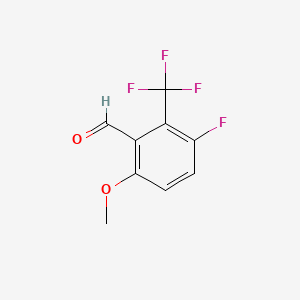

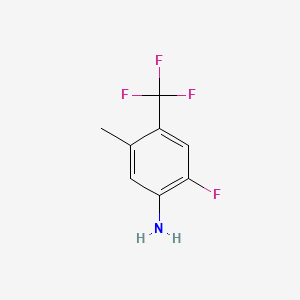

![4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405275.png)

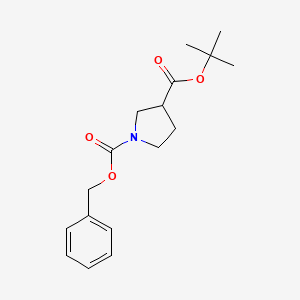

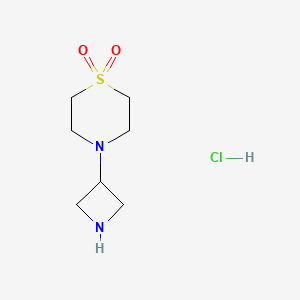

![3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1405281.png)